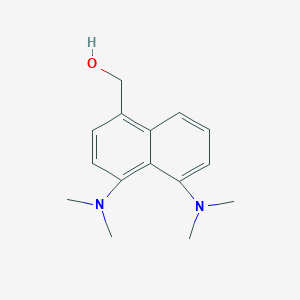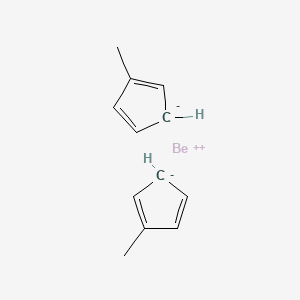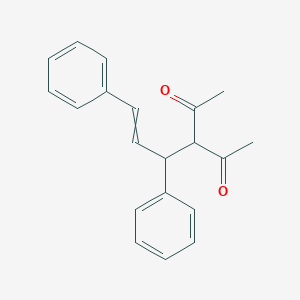
3-(1,3-Diphenylprop-2-en-1-yl)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Diphenylprop-2-en-1-yl)pentane-2,4-dione is an organic compound with the molecular formula C14H16O2 It is known for its unique structure, which includes a pentane-2,4-dione backbone substituted with a 1,3-diphenylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1,3-Diphenylprop-2-en-1-yl)pentane-2,4-dione can be synthesized through a Claisen-Schmidt condensation reaction. This involves the reaction of an aldehyde with a ketone in the presence of a base or acid catalyst. The reaction typically proceeds under mild conditions, with the choice of catalyst and solvent influencing the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Diphenylprop-2-en-1-yl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-(1,3-Diphenylprop-2-en-1-yl)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(1,3-Diphenylprop-2-en-1-yl)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and blocking cell cycle progression . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3-(1,3-Diphenylprop-2-en-1-yl)pentane-2,4-dione can be compared with other similar compounds, such as:
1,3-Diphenylprop-2-en-1-one: This compound shares a similar structure but lacks the pentane-2,4-dione backbone.
1-(1,3-Diphenyl-2-propyn-1-yl)piperidine: This compound has a piperidine ring instead of the pentane-2,4-dione backbone.
Properties
CAS No. |
171927-27-8 |
|---|---|
Molecular Formula |
C20H20O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-(1,3-diphenylprop-2-enyl)pentane-2,4-dione |
InChI |
InChI=1S/C20H20O2/c1-15(21)20(16(2)22)19(18-11-7-4-8-12-18)14-13-17-9-5-3-6-10-17/h3-14,19-20H,1-2H3 |
InChI Key |
KFZPBMLKEGORMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(C=CC1=CC=CC=C1)C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane](/img/structure/B14267942.png)
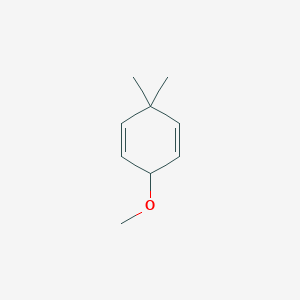
![8-Methoxy-8'-nitro-3-phenyl-2,2'-spirobi[naphtho[2,3-b]pyran]](/img/structure/B14267954.png)
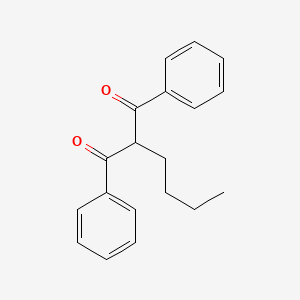
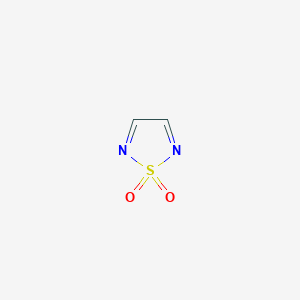
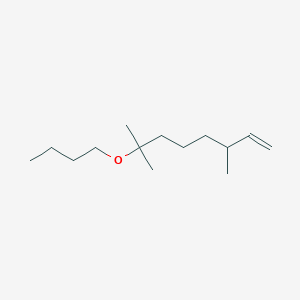
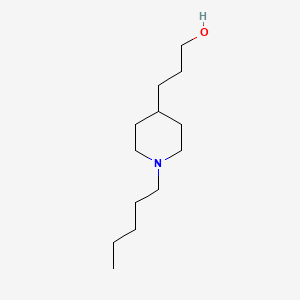
![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
![N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine](/img/structure/B14267986.png)
![6H-Benzo[a]fluoren-6-one](/img/structure/B14267994.png)
![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)
